molecular formula C19H15N5O2 B6484982 3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide CAS No. 899996-14-6

3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide

Cat. No.: B6484982
CAS No.: 899996-14-6
M. Wt: 345.4 g/mol
InChI Key: FEPVAOCOMRDLNT-UHFFFAOYSA-N
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Description

3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-5-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced pyrazolopyrimidine derivatives.

    Substitution: Formation of substituted pyrazolopyrimidine derivatives with various functional groups.

Scientific Research Applications

3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with potential medicinal applications.

Uniqueness

3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for drug development and other scientific research applications.

Biological Activity

3-methyl-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its unique structural features facilitate interactions with various biological targets, making it a promising candidate for drug development.

Chemical Structure and Properties

The compound's structure can be represented as follows:

IUPAC Name 3 methyl N 4 oxo 1 phenylpyrazolo 3 4 d pyrimidin 5 yl benzamide\text{IUPAC Name }3\text{ methyl N 4 oxo 1 phenylpyrazolo 3 4 d pyrimidin 5 yl benzamide}

Molecular Formula: C19H15N5O2
Molecular Weight: 345.36 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route includes:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core: This is achieved through cyclization reactions involving pyrazole derivatives and phenyl hydrazine.
  • Introduction of the Benzamide Moiety: The intermediate is reacted with benzoyl chloride or similar reagents in the presence of a base.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound. It has shown significant activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis
SF-26812.50Cell cycle arrest
NCI-H46042.30Inhibition of proliferation

These findings suggest that the compound may act through multiple mechanisms to inhibit cancer cell growth.

Anti-inflammatory Effects

Studies have indicated that derivatives of this compound exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as COX enzymes and NF-kB signaling pathways. For instance, in a model of acute inflammation, treatment with the compound resulted in a significant reduction in edema and inflammatory cytokine levels.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has been evaluated for antimicrobial activity. Preliminary data suggest effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

Recent research has highlighted several case studies involving this compound:

  • Study on MCF7 Cells: A study by Bouabdallah et al. reported that treatment with the compound led to a significant decrease in cell viability (IC50 = 3.79 µM), indicating strong anticancer activity against breast cancer cells.
  • Inflammatory Model: In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a marked reduction in paw edema compared to control groups.

Properties

IUPAC Name

3-methyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c1-13-6-5-7-14(10-13)18(25)22-23-12-20-17-16(19(23)26)11-21-24(17)15-8-3-2-4-9-15/h2-12H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPVAOCOMRDLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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